molecular formula C22H15BrN2O3 B11097649 7-[(2-bromoethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

7-[(2-bromoethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B11097649
M. Wt: 435.3 g/mol
InChI Key: CQSWNRQATXGYES-UHFFFAOYSA-N
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Description

7-[(2-bromoethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is a complex organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic electronics, and medicinal chemistry. This particular compound features a naphtho[2,3-a]phenoxazine core with a bromoethylamino substituent, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-bromoethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione typically involves multiple steps:

    Formation of the Phenoxazine Core: The initial step involves the construction of the phenoxazine core, which can be achieved through the condensation of 2-aminophenol with naphthoquinone under acidic conditions.

    Introduction of the Bromoethyl Group: The phenoxazine core is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to introduce the bromoethyl group.

    Final Amination Step: The bromoethyl intermediate is subsequently treated with ammonia or an amine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenoxazine core can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azido, thio, or amino derivatives.

    Oxidation Products: Oxidized forms of the phenoxazine core.

    Reduction Products: Reduced forms of the phenoxazine core.

Scientific Research Applications

Chemistry

In chemistry, 7-[(2-bromoethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and material science.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes. It also shows promise in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.

Industry

In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 7-[(2-bromoethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves its interaction with DNA and proteins. The bromoethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. Additionally, the phenoxazine core can intercalate between DNA bases, disrupting the double helix structure and inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.

    Phenoxazine: The parent compound, used in various applications including dyes and pigments.

    Phenothiazine: Structurally similar and used in antipsychotic medications and as a dye.

Uniqueness

7-[(2-bromoethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H15BrN2O3

Molecular Weight

435.3 g/mol

IUPAC Name

7-(2-bromoethylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C22H15BrN2O3/c23-9-10-24-15-11-17-20(25-14-7-3-4-8-16(14)28-17)19-18(15)21(26)12-5-1-2-6-13(12)22(19)27/h1-8,11,24-25H,9-10H2

InChI Key

CQSWNRQATXGYES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3NCCBr)OC5=CC=CC=C5N4

Origin of Product

United States

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